7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core substituted with various functional groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 7-hydroxy-4H-chromen-4-one under basic conditions to form an intermediate. This intermediate is then subjected to methylation and subsequent reaction with 3-methylpiperidine to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 7-keto-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. It may exert its effects by binding to specific receptors or enzymes, thereby altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4H-chromen-4-one: A simpler analog lacking the methoxyphenyl and piperidinylmethyl substitutions.
3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the hydroxyl and piperidinylmethyl groups.
2-methyl-4H-chromen-4-one: Lacks the hydroxyl, methoxyphenyl, and piperidinylmethyl groups.
Uniqueness
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyl, methoxyphenyl, and piperidinylmethyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-15-5-4-12-25(13-15)14-20-21(26)11-10-19-23(27)22(16(2)29-24(19)20)17-6-8-18(28-3)9-7-17/h6-11,15,26H,4-5,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIOEUNETUEZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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